molecular formula C7H6BrNO2S B8252859 (2-Bromo-6-nitrophenyl)(methyl)sulfane

(2-Bromo-6-nitrophenyl)(methyl)sulfane

Cat. No.: B8252859
M. Wt: 248.10 g/mol
InChI Key: LEWBHQBFTRGOPV-UHFFFAOYSA-N
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Description

It is synthesized via nucleophilic aromatic substitution, where sodium methanethiolate reacts with 1-bromo-2-fluoro-3-nitrobenzene in DMF at low temperatures, yielding an 80% isolated product as a white solid . This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of CDK7 inhibitors such as SY-5609 . Its structure features a nitro group at the 6-position, a bromine at the 2-position, and a methylsulfane group (-SMe) attached to the aromatic ring.

Properties

IUPAC Name

1-bromo-2-methylsulfanyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWBHQBFTRGOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route is through the nitration of 2-bromophenyl methyl sulfide, which introduces the nitro group at the ortho position relative to the bromine atom . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

(2-Bromo-6-nitrophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and peroxides for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Bromo-6-nitrophenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.

    Biology: Derivatives of this compound have been studied as potential inhibitors of enzymes like dihydrofolate reductase, which is a target in cancer treatments.

    Medicine: Research has explored its use in the development of fluorescent probes for imaging and detecting reactive sulfur species in biological systems.

    Industry: It is used in the synthesis of transparent aromatic polyimides, which have applications in optical materials due to their high refractive indices and low birefringence.

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitrophenyl)(methyl)sulfane depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. In the case of fluorescent probes, the compound may undergo specific reactions with target molecules, leading to a change in fluorescence that can be detected and measured.

Comparison with Similar Compounds

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane

Structural Differences :

  • Substituents : Replaces the nitro group (electron-withdrawing) with a fluorine (electron-withdrawing) and a methyl group (electron-donating) at the 3-position .
  • Molecular Formula: C₈H₈BrFS (Molar mass: 235.12 g/mol) vs. C₇H₅BrNO₂S for the original compound.

Reactivity Implications :

  • The nitro group in the original compound enhances electrophilic substitution reactivity, directing further reactions to specific ring positions.
  • The fluorine in the analog increases ring stability and may alter nucleophilic substitution kinetics, while the methyl group could sterically hinder certain reactions .
Property (2-Bromo-6-nitrophenyl)(methyl)sulfane (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane
Substituents -NO₂ (6), -Br (2), -SMe -F (6), -Br (2), -CH₃ (3), -SMe
Molecular Formula C₇H₅BrNO₂S C₈H₈BrFS
Key Reactivity Electrophilic aromatic substitution Steric hindrance, altered substitution patterns

Cyclic Organosulfur Compounds (Foliogarlic Disulfanes/Trisulfanes)

Structural Differences :

  • Compounds like foliogarlic disulfanes (1–3) and trisulfanes (4–5) feature cyclic frameworks with disulfane (-S-S-) or trisulfane (-S-S-S-) moieties .
  • The original compound lacks cyclic or polysulfane groups, containing only a single thioether sulfur.

Functional Implications :

  • The original compound’s methylsulfane group is inert in redox processes, limiting its biological activity. Instead, it is utilized in synthetic chemistry for coupling reactions .

Sulfane Sulfur Compounds (Persulfides, Polysulfides)

Definition: Sulfane sulfur refers to labile sulfur atoms (oxidation state 0 or –1) bound to another sulfur, e.g., in persulfides (RSSH) or polysulfides (RSnR, n ≥ 3) .

Key Differences :

  • Reactivity : Sulfane sulfur compounds transfer sulfur atoms to nucleophiles (e.g., cyanide, thiols) via S-sulfhydration, acting as signaling molecules or H₂S reservoirs .
  • Biological Role : Sulfane sulfur is implicated in mitochondrial bioenergetics, antioxidant defense, and apoptosis regulation .
Property Sulfane Sulfur Compounds (2-Bromo-6-nitrophenyl)(methyl)sulfane
Sulfur Type Labile (e.g., -S-S-, -S-S-S-) Stable thioether (-SMe)
Reactivity S-sulfhydration, redox-active Nucleophilic substitution, synthetic coupling
Biological Role Antioxidant, H₂S storage, signaling Synthetic intermediate (no direct biological role)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-6-nitrophenyl)(methyl)sulfane
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